molecular formula C10H18Cl2N2O2S B1416787 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride CAS No. 1396967-32-0

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride

Cat. No.: B1416787
CAS No.: 1396967-32-0
M. Wt: 301.2 g/mol
InChI Key: MINVECQBTXJRLS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and heterocyclic components. The primary International Union of Pure and Applied Chemistry designation is N-[(2-methyl-1,3-thiazol-4-yl)methyl]valine dihydrochloride, which reflects the compound's essential structural features through systematic naming protocols. This nomenclature indicates the presence of valine as the base amino acid structure, modified through N-alkylation with a 2-methyl-1,3-thiazol-4-ylmethyl substituent, and stabilized as a dihydrochloride salt form.

The systematic classification places this compound within the broader category of heterocyclic building blocks, specifically as a thiazole-amino acid derivative. The thiazole ring system represents a five-membered heterocycle containing both sulfur and nitrogen atoms, which significantly influences the compound's chemical and physical properties. The compound's classification as a thiazole derivative positions it within the azole family of heterocycles, which includes related structures such as imidazoles and oxazoles. This systematic classification framework enables precise identification and categorization within chemical databases and research literature.

The compound bears the Chemical Abstracts Service registry number 1396967-32-0, providing a unique identifier for database searches and regulatory documentation. Additional systematic identifiers include the Molecular Design Limited number MFCD11858098, which facilitates cross-referencing across multiple chemical information systems. These standardized numbering systems ensure accurate identification and prevent confusion with structurally similar compounds in research and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₀H₁₈Cl₂N₂O₂S, representing a complex molecular architecture with specific elemental composition. This formula reflects the integration of the base amino acid structure with the thiazole-containing substituent and the incorporation of two hydrochloride molecules as counterions. The molecular weight is precisely calculated as 301.23 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Molecular Parameter Value Significance
Molecular Formula C₁₀H₁₈Cl₂N₂O₂S Complete elemental composition
Molecular Weight 301.23 g/mol Precise mass for calculations
Carbon Atoms 10 Organic framework
Hydrogen Atoms 18 Saturation level indicator
Chlorine Atoms 2 Salt formation component
Nitrogen Atoms 2 Amino and thiazole functionality
Oxygen Atoms 2 Carboxylic acid group
Sulfur Atoms 1 Thiazole ring component

The elemental composition analysis reveals the compound's structural complexity through the distribution of heteroatoms within the molecular framework. The presence of two nitrogen atoms indicates both the amino acid functionality and the thiazole ring nitrogen, while the single sulfur atom confirms the thiazole heterocycle. The two chlorine atoms specifically represent the dihydrochloride salt formation, contributing significantly to the overall molecular weight and influencing the compound's physical properties.

The Simplified Molecular Input Line Entry System representation CC(C)C(NCC1=CSC(C)=N1)C(O)=O.[H]Cl.[H]Cl provides a linear notation system for computational analysis and database storage. This notation clearly delineates the branched alkyl structure, the thiazole ring connectivity, and the separate hydrochloride components. The International Chemical Identifier code 1S/C10H16N2O2S.2ClH/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8;;/h5-6,9,11H,4H2,1-3H3,(H,13,14);2*1H demonstrates the compound's connectivity and includes information about the salt formation with two hydrochloride molecules.

Stereochemical Features and Conformational Isomerism

The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular organization and potential conformational behavior. The compound contains a chiral center at the α-carbon of the amino acid moiety, which introduces stereochemical complexity and influences its biological and chemical properties. The valine-derived backbone provides the primary source of chirality, with the α-carbon bearing four different substituents: the carboxyl group, the amino group substituted with the thiazole-containing moiety, the methyl group, and the isopropyl side chain.

Research on thiazole-amino acid conformational properties indicates that compounds containing thiazole rings exhibit unique conformational preferences compared to standard amino acids. The thiazole ring system contributes to conformational restriction through its planar aromatic character and potential for intramolecular interactions. Studies have demonstrated that thiazole-amino acid residues tend to adopt characteristic semi-extended β₂ conformations, which are stabilized through intramolecular hydrogen bonding between the amino group and the thiazole nitrogen atom. This conformational preference results from the unique electronic properties of the thiazole ring and its ability to participate in stabilizing interactions.

The conformational analysis reveals that thiazole-containing amino acids demonstrate significant preference for the β₂ conformation with typical dihedral angles of approximately -160° and 8° for φ and ψ angles respectively. This conformational restriction arises from the formation of an intramolecular hydrogen bond between the N-terminal amide hydrogen and the nitrogen atom of the thiazole ring. The planar nature of the thiazole ring, characterized by significant π-electron delocalization and aromatic character, contributes to the conformational rigidity observed in these systems. The calculated π-electron density distribution within the thiazole ring influences the compound's reactivity and interaction patterns with biological targets.

Conformational Parameter Thiazole-Amino Acids Standard Amino Acids
Preferred Conformation β₂ (semi-extended) Multiple conformations
φ Dihedral Angle ~-160° Variable
ψ Dihedral Angle ~8° Variable
Stabilizing Interaction N-H⋯N hydrogen bond Various
Conformational Flexibility Restricted High

Salt Formation: Role of Dihydrochloride Counterions

The dihydrochloride salt formation in this compound represents a critical aspect of the compound's chemical formulation and stability profile. The formation of this salt involves the protonation of basic nitrogen-containing functional groups within the molecule, specifically the amino group and potentially the thiazole ring nitrogen, followed by association with chloride counterions. This salt formation mechanism significantly influences the compound's solubility, stability, and handling characteristics in research applications.

The dihydrochloride formation occurs through acid-base interactions where hydrochloric acid protonates the available basic sites within the molecule. The amino acid amino group represents the primary protonation site due to its inherent basicity, while the thiazole ring nitrogen may serve as a secondary protonation site depending on the specific conditions and the relative basicity of these functional groups. The resulting positively charged nitrogen centers are stabilized through ionic interactions with the chloride anions, creating a stable salt complex that enhances the compound's water solubility and crystallization properties.

The role of chloride counterions extends beyond simple charge neutralization to include influences on crystal packing, intermolecular interactions, and overall molecular stability. The presence of two chloride ions indicates the formation of a dicationic species, suggesting protonation at two distinct basic sites within the molecule. This dual protonation pattern creates a highly polar ionic compound with enhanced aqueous solubility compared to the neutral form. The chloride ions participate in hydrogen bonding networks within the crystal structure, contributing to the compound's solid-state stability and influencing its physical properties such as melting point and hygroscopicity.

The salt formation also impacts the compound's chemical reactivity and analytical behavior. The protonated amino groups exhibit altered nucleophilicity compared to the neutral amine, affecting the compound's participation in substitution and condensation reactions. The ionic nature of the dihydrochloride salt influences its behavior in chromatographic separations, with enhanced retention on ion-exchange stationary phases and modified elution characteristics in reversed-phase systems. Additionally, the salt formation facilitates accurate analytical quantification through techniques such as titration and ion chromatography, providing reliable methods for purity assessment and quality control in research applications.

Properties

IUPAC Name

3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.2ClH/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8;;/h5-6,9,11H,4H2,1-3H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINVECQBTXJRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(C(C)C)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reaction

The primary step involves coupling 2-methyl-1,3-thiazol-4-ylmethanamine with a protected valine analogue. A typical procedure includes:

Reagent Role Conditions
2-Chloro-1-methylpyridinium iodide (CMPI) Coupling agent Dichloromethane (DCM), 12–25°C
Triethylamine (TEA) Base Dropwise addition, RT
Valine methyl ester Carboxylic acid precursor Stirring for 2–4 hours

Yield : ~84% (analogous to methods in).

Hydrolysis and Salt Formation

The methyl ester intermediate undergoes basic hydrolysis followed by HCl treatment:

Step Reagents/Conditions Outcome
Ester hydrolysis LiOH·H₂O in MeOH/H₂O, RT Conversion to free carboxylic acid
Acidification 2N HCl, pH 4 Precipitation of dihydrochloride salt

Purity : 95% (reported by).

Industrial-Scale Production

For bulk synthesis, continuous flow reactors and automated systems are employed to enhance efficiency. Key parameters include:

Parameter Value Purpose
Temperature 20–25°C Minimize side reactions
Solvent Dichloromethane → Methanol Facilitate phase separation
Purification Recrystallization (EtOH) Remove unreacted starting materials

Analytical Validation

Quality Control Metrics :

  • HPLC : Purity ≥95% ().
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 6.55 (s, 2H, thiazole), 3.85–3.64 (m, 1H, CH), 1.65–1.55 (m, 4H, CH₂/CH₃).
    • HRMS : m/z 236.72 (M+H⁺).

Comparative Data

Property This Compound Analogous Thiazole Derivative
Molecular Weight 236.72 g/mol 200.26 g/mol
Solubility Water (>10 mg/mL) DMSO (>50 mg/mL)
Bioactivity Under investigation Antitubercular (MIC: 0.09 µg/mL)

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antiviral Research

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride is primarily recognized for its role as an impurity reference standard in antiviral drug development. It has been associated with the study of compounds that exhibit antiviral properties against various viruses, including HIV and other retroviruses.

Case Studies

  • Study on Antiretroviral Activity : Research has demonstrated that compounds similar to 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid exhibit significant inhibitory effects on viral replication in vitro. These findings suggest potential applications in developing new antiviral therapies focused on HIV treatment and prevention .

Pharmaceutical Development

The compound serves as a critical reference material in the pharmaceutical industry for quality control and formulation development. Its characterization helps ensure the consistency and efficacy of antiviral drugs.

Quality Control Applications

Application TypeDescription
Reference StandardsUsed to calibrate analytical methods for detecting impurities in antiviral formulations.
Stability TestingAssists in assessing the stability of drug formulations over time under various conditions.

Antiviral Agents

The structural characteristics of this compound suggest it may function as a scaffold for designing novel antiviral agents. The thiazole moiety is known for its ability to interact with viral proteins, potentially leading to the inhibition of viral entry or replication.

Drug Development Insights

The compound's synthesis and characterization provide insights into the development of more effective antiviral drugs. By modifying the thiazole structure or exploring its derivatives, researchers can enhance potency and selectivity against specific viral targets.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride
  • CAS No.: 1396967-32-0
  • Molecular Formula : C₁₀H₁₈Cl₂N₂O₂S
  • Molecular Weight : 301.23 g/mol .

Structural Features: The compound comprises a branched butanoic acid backbone substituted with a 2-methyl-1,3-thiazol-4-ylmethylamino group. The dihydrochloride salt enhances solubility in aqueous media, critical for pharmacological applications.

A detailed comparison with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Known Activity/Use
This compound C₁₀H₁₈Cl₂N₂O₂S 301.23 Thiazole, amino, carboxylic acid (dihydrochloride salt) Limited data; structural similarity to mGlu5 antagonists suggests CNS potential
Tolvaptan (EP 4 374 877 A2) C₂₆H₂₅ClN₂O₃ 448.94 Bis(2-methyl-1,3-thiazol-4-yl)urea, benzazepine Vasopressin V₂ receptor antagonist; treats hyponatremia and polycystic kidney disease
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) C₁₀H₁₂N₂S 192.28 Thiazole, ethynyl-piperidine Selective mGlu5 receptor antagonist; anxiolytic and anti-addictive effects
3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid C₉H₁₃NO₂S 199.27 Thiazole, carboxylic acid No reported pharmacological activity; used in synthetic chemistry
Key Comparative Insights :

Structural Divergence: The dihydrochloride salt distinguishes the target compound from neutral analogs like MTEP or 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid. The ionic nature improves solubility but may alter blood-brain barrier permeability compared to MTEP . Tolvaptan’s bis-thiazole urea moiety contrasts with the amino-carboxylic acid linkage in the target compound, leading to divergent receptor targets (vasopressin vs. glutamate) .

Pharmacological Activity: MTEP: Demonstrated anxiolytic effects in rodents via mGlu5 antagonism . The target compound’s amino-butanoic acid group may confer distinct binding kinetics or off-target interactions. Tolvaptan: Clinical utility in fluid balance disorders highlights the therapeutic versatility of thiazole-containing compounds .

Synthesis and Stability: The dihydrochloride salt’s synthesis likely involves acidification of the free base, akin to methods described for methylamino butanoate hydrochlorides (e.g., ) .

Biological Activity

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride is a compound with potential biological activity, particularly in the fields of antiviral and anticancer research. This article explores its biological properties, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

  • Molecular Formula : C10H18Cl2N2O2S
  • Molecular Weight : 301.23 g/mol
  • CAS Number : 1396967-32-0

The compound exhibits biological activity primarily through its interaction with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The thiazole moiety is significant for its biological effects, as thiazole derivatives have been shown to possess various pharmacological activities, including antitumor and antiviral effects.

Antiviral Activity

Research indicates that thiazole derivatives can inhibit viral replication. For instance, compounds similar to 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid have demonstrated activity against viruses by interfering with their replication mechanisms. High-throughput screening has identified thiazole-based compounds that inhibit specific viral proteins essential for the viral life cycle .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazole-containing compounds have been reported to induce apoptosis in cancer cells by modulating key signaling pathways. For example, studies have shown that certain thiazole derivatives can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

Structure-Activity Relationship (SAR)

The biological activity of 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid is influenced by its chemical structure. Key observations include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can enhance or diminish activity.
  • Methyl Substituents : The presence of methyl groups at specific positions on the thiazole ring can increase electron density and improve binding affinity to biological targets .

A summary of SAR findings related to thiazole derivatives is presented in the table below:

CompoundModificationActivityReference
Compound 9Methyl group at position 4IC50 = 1.61 µg/mL
Compound 10N-phenylcarboxamide groupSignificant anti-Bcl-2 activity
Compound 13Dimethyl substitution in phenyl ringCytotoxic against multiple cell lines

Case Studies

Several studies have investigated the efficacy of thiazole derivatives, including the target compound:

  • In Vitro Studies : A study demonstrated that a related thiazole derivative exhibited micromolar inhibition of HSET (KIFC1), a protein implicated in cancer cell survival. This inhibition resulted in increased multipolarity in centrosome-amplified cancer cells, leading to enhanced cell death .
  • Antitumor Activity : In another study, a series of thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced antiproliferative effects compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., thiazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst under reduced pressure can yield the target compound. Post-reaction purification via solvent evaporation and filtration is critical to isolate the crystalline product . Key parameters include stoichiometric control of substituted benzaldehyde derivatives and reaction time optimization (e.g., 4–5 hours for complete conversion) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer : A combination of 1H^1H-NMR (to resolve amine and thiazole proton environments) and IR spectroscopy (to confirm carbonyl and amine stretches) is essential. For instance, 1H^1H-NMR signals at δ 2.54 ppm (methyl groups on thiazole) and δ 9.00 ppm (broad amine protons) are diagnostic markers. IR absorption bands near 1611 cm1^{-1} (C=N) and 3533 cm1^{-1} (N-H) further validate the structure .

Q. What protocols ensure compound stability under various storage conditions?

  • Methodological Answer : Store the compound at 2–8°C in airtight, amber vials to prevent hydrolysis of the thiazole ring or amine hydrochloride salt. Stability studies should include periodic HPLC analysis (C18 columns, UV detection at 254 nm) to monitor degradation products. Avoid exposure to moisture or strong bases, which can deprotonate the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies between X-ray diffraction (e.g., SHELX-refined structures) and NMR data often arise from dynamic conformational changes. Employ temperature-dependent crystallography (e.g., using SHELXL at 100 K) to capture rigid conformations, and compare with 1H^1H-NMD (Nuclear Magnetic Dipolar coupling) experiments to reconcile solution-state dynamics .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electrophilic substitution sites on the thiazole ring. For example, Fukui indices identify the C4 position of the thiazole as reactive toward alkylation. Molecular docking (AutoDock Vina) further predicts interactions with biological targets, guiding functionalization strategies .

Q. What experimental strategies mitigate batch-to-batch variability in impurity profiles?

  • Methodological Answer : Implement orthogonal analytical methods:

  • LC-MS/MS (ESI+ mode) to detect trace impurities (e.g., unreacted 2-methyl-1,3-thiazole intermediates).
  • Solid-Phase Extraction (SPE) with HLB cartridges to isolate impurities for structural elucidation via 13C^{13}C-NMR .
  • Adjust reaction stoichiometry (e.g., excess dihydrochloride salt) to suppress byproduct formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations in melting points (e.g., 139–140°C vs. 166–167°C) may stem from polymorphic forms or residual solvents. Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to quantify solvent content. Recrystallize from DMF/acetic acid mixtures to obtain pure crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride

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